molecular formula C10H11FO2 B8323958 4-Fluoro-2-hydroxy-3-propyl-benzaldehyde

4-Fluoro-2-hydroxy-3-propyl-benzaldehyde

Cat. No. B8323958
M. Wt: 182.19 g/mol
InChI Key: OPUYTNXQBWHLIM-UHFFFAOYSA-N
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Patent
US05955495

Procedure details

Ozone was conducted at -78° into a solution of 4.8 g (25 mmol) of 6-fluoro-2-methyl-7-propyl-benzofuran until the colour became blue. Subsequently, argon was conducted through the solution which was then treated at -78° with 10 ml (136 mmol) of dimethyl sulfide. After warming to room temperature the solution was concentrated in a vacuum and the residue was dissolved in 40 ml of ethanol. After the addition of 20 ml of 3% sodium hydrogen carbonate solution the mixture was stirred at 70° for 30 minutes. Subsequently, the mixture was poured on to 200 ml of ice-water, made acid with 10% HCl and extracted three times with 150 ml of diethyl ether each time. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane). There were obtained 3.3 g (72%) of 4-fluoro-2-hydroxy-3-propyl-benzaldehyde as a pale yellow oil.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[F:4][C:5]1[CH:14]=[CH:13][C:8]2[CH:9]=C(C)[O:11][C:7]=2[C:6]=1[CH2:15][CH2:16][CH3:17].CSC>>[F:4][C:5]1[CH:14]=[CH:13][C:8]([CH:9]=[O:1])=[C:7]([OH:11])[C:6]=1[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=C(C2=C(C=C(O2)C)C=C1)CCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 70° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 40 ml of ethanol
ADDITION
Type
ADDITION
Details
After the addition of 20 ml of 3% sodium hydrogen carbonate solution the mixture
ADDITION
Type
ADDITION
Details
Subsequently, the mixture was poured on to 200 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml of diethyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate concentration
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=C(C=O)C=C1)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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